

Application Notes: Erythrosine B for Cell Membrane Integrity in Monolayer Cultures

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Compound of Interest

Compound Name: Erythrosine sodium

Cat. No.: B1197411

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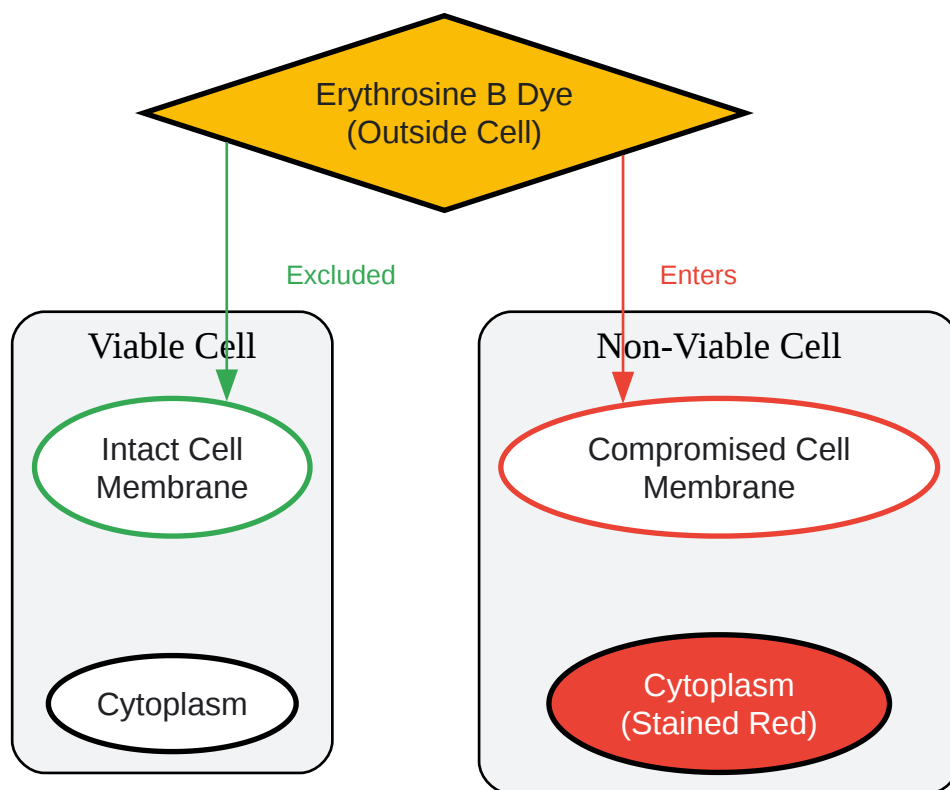
Introduction

Erythrosine B, a cherry pink/red dye, serves as a reliable and safer alternative to the traditionally used Trypan Blue for assessing cell viability.^{[1][2][3]} This vital exclusion dye is employed to differentiate between viable and non-viable cells based on the integrity of their cell membranes.^{[1][3]} The fundamental principle of this assay lies in the selective permeability of the cell membrane. Healthy, viable cells with intact membranes effectively exclude the polar Erythrosine B molecules.^{[1][3][4]} Conversely, cells with compromised or damaged membranes lose this ability, allowing the dye to enter and bind to intracellular proteins, thereby staining the cells red.^[5] This characteristic makes Erythrosine B an excellent tool for quantifying cell death in monolayer cultures subjected to various experimental conditions.

Studies have shown that Erythrosine B is a more reliable and less toxic method for both researchers and the cells being assayed compared to Trypan Blue.^{[2][3]} It has been demonstrated to be an effective vital exclusion dye for various mammalian cell lines in monolayer culture.^{[6][7]}

Principle of the Assay

The Erythrosine B exclusion assay is a straightforward method to evaluate cell membrane integrity.



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Caption: Mechanism of Erythrosine B exclusion by viable and non-viable cells.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the Erythrosine B cell viability assay.

Parameter	Value	Notes
Stock Solution Concentration	0.4% (w/v) in PBS	A common starting concentration.
Working Solution Concentration	0.02% - 0.2% (w/v) in PBS or serum-free media	The final concentration may need optimization based on cell type and serum presence. [8]
Incubation Time	1 - 15 minutes	Shorter incubation times are generally sufficient. Prolonged incubation may lead to staining of viable cells. [8]
Dilution with Cell Suspension	1:1	A common practice, especially for automated cell counters, but can be adapted for in-plate staining. [1]

Experimental Protocols

This section provides a detailed protocol for using Erythrosine B to assess cell membrane integrity directly in monolayer cultures.

Materials

- Erythrosine B powder
- Phosphate-Buffered Saline (PBS), sterile
- Cell culture medium (serum-free for staining)
- Monolayer cell culture in a multi-well plate
- Inverted microscope
- Hemocytometer (for optional cell counting)

Preparation of Erythrosine B Staining Solution (0.04% w/v)

- Weigh 40 mg of Erythrosine B powder and dissolve it in 100 mL of sterile PBS.
- Stir until the powder is completely dissolved.
- Filter-sterilize the solution using a 0.22 µm syringe filter.
- Store the solution protected from light at 4°C.

Protocol for Staining Adherent Cells in a Multi-well Plate

- Aspirate the cell culture medium from the wells of the plate containing the monolayer cells.
- Gently wash the cells once with sterile PBS to remove any residual serum, which can interfere with staining.
- Add a sufficient volume of the 0.04% Erythrosine B staining solution to each well to completely cover the cell monolayer.
- Incubate the plate at room temperature for 1-5 minutes.
- Aspirate the Erythrosine B solution.
- Gently wash the monolayer once with sterile PBS to remove excess stain.
- Add fresh PBS or serum-free medium to the wells.
- Immediately visualize the cells under an inverted microscope.

Data Acquisition and Analysis

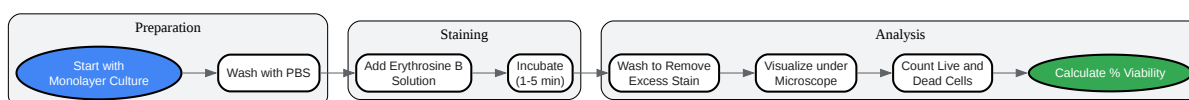
- Live Cells: Viable cells will appear bright, unstained, and morphologically intact.
- Dead Cells: Non-viable cells will be stained a distinct cherry pink/red color.
- Quantification: To determine the percentage of non-viable cells, count the number of stained (dead) and unstained (live) cells in several representative fields of view. The percentage of

non-viable cells can be calculated as follows:

$$\% \text{ Non-viable Cells} = (\text{Number of Stained Cells} / \text{Total Number of Cells}) \times 100$$

Experimental Workflow

The following diagram illustrates the general workflow for assessing cell membrane integrity in monolayer cultures using Erythrosine B.



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Caption: Experimental workflow for Erythrosine B staining of monolayer cultures.

Conclusion

The Erythrosine B exclusion assay is a valuable, user-friendly, and less toxic method for assessing cell membrane integrity in monolayer cultures.[3] Its straightforward protocol and clear visual endpoint make it a reliable tool for researchers in various fields, including cell biology, toxicology, and drug development. Studies have indicated that Erythrosine B can be preferable to Trypan Blue for staining mammalian cells in monolayer cultures.[6][7]

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